7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Medicinal chemistry Parallel synthesis Building block procurement

Select 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1541963-87-4) for kinase inhibitor or PROTAC programs. The free 3-COOH enables direct amide coupling without hydrolysis—saving one synthetic step per library member in parallel synthesis. The 5-methyl group differentiates this scaffold from the 5-H analog, enabling head-to-head SAR studies. Validated core in IDX-17119 (HCV NS5B IC50 0.4 nM) and PDB 8QJS (VHL-recruiting PROTAC). 7-NH2 offers orthogonal functionalization for bidirectional elaboration.

Molecular Formula C8H8N4O2
Molecular Weight 192.178
CAS No. 1541963-87-4
Cat. No. B2415837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS1541963-87-4
Molecular FormulaC8H8N4O2
Molecular Weight192.178
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N)C(=O)O
InChIInChI=1S/C8H8N4O2/c1-4-2-6(9)12-7(11-4)5(3-10-12)8(13)14/h2-3H,9H2,1H3,(H,13,14)
InChIKeyBVYJWERZTXWUFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1541963-87-4): Core Scaffold & Procurement Context


7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1541963-87-4, molecular formula C8H8N4O2, molecular weight 192.17 g/mol) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine class . This scaffold is a privileged structure in kinase inhibitor drug discovery, commonly serving as a hinge-binding motif in ATP-competitive inhibitors [1]. The compound features three chemically distinct functional groups: a 7-amino group, a 3-carboxylic acid, and a 5-methyl substituent, each offering differential synthetic utility compared to close structural analogs. The carboxylic acid functionality provides a direct handle for amide coupling, salt formation, or bioconjugation without requiring deprotection steps [2].

Functional Group Interchangeability Limits for 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid Analogs


Pyrazolo[1,5-a]pyrimidine derivatives bearing substituent variations at the 3- and 7-positions cannot be freely interchanged for research or manufacturing purposes. The 3-carboxylic acid group on the target compound enables direct amidation, active ester formation, and salt preparation, whereas the 3-carbonitrile analog (7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile) requires reduction or hydrolysis to access equivalent reactivity [1]. The 5-methyl substituent differentiates the compound from the 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1781791-76-1, MW 178.15), introducing meaningful differences in lipophilicity, steric bulk, and potential target-binding interactions . Substituting with the ethyl ester analog (CAS 2092272-78-9) introduces an additional deprotection step for applications requiring the free acid, adding synthetic complexity and potentially reducing overall yield . These structural variations carry quantifiable consequences for downstream synthetic efficiency, physicochemical properties, and biological activity that render undifferentiated substitution scientifically unsound.

Quantitative Differentiation Evidence: 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid vs. Closest Analogs


Carboxylic Acid vs. Ethyl Ester: Synthetic Step Economy and Reactivity Differentiation

The target compound's free carboxylic acid group eliminates the ester hydrolysis step required for amidic library synthesis. The ethyl ester analog (CAS 2092272-78-9) must undergo saponification (typically LiOH/THF/H2O or NaOH/MeOH) to reveal the carboxylic acid for further derivatization, adding one synthetic step with typical yields of 80-95% per hydrolysis . The target compound thus provides an estimated 5-20% net yield advantage and reduces cycle time by one synthetic step compared to the ester in amide-coupling workflows. Additionally, the carboxylic acid exhibits a predicted pKa of approximately 4.0-4.5 (class-level inference for pyrazolo[1,5-a]pyrimidine-3-carboxylic acids), enabling pH-dependent aqueous solubility manipulation and salt formation that is inaccessible to the neutral ester [1].

Medicinal chemistry Parallel synthesis Building block procurement

5-Methyl vs. 5-H Substitution: Molecular Weight and Lipophilicity Differentiation

The 5-methyl group on the target compound introduces a +14 Da mass difference and an estimated increase in logP of approximately 0.5 log units compared to the des-methyl analog 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 1781791-76-1, MW 178.15) . This lipophilicity increment is class-consistent with the methyl-for-hydrogen substitution on heteroaromatic systems [1]. The increase in calculated logP shifts the compound toward improved membrane permeability potential while retaining hydrogen-bond donor/acceptor capacity from the 7-amino and 3-carboxylic acid groups. The methyl group also introduces steric bulk at the 5-position, which can influence binding-site complementarity in kinase hinge regions where the 5-substituent projects toward the solvent-exposed region or selectivity pocket [2].

Physicochemical profiling Lead optimization SAR studies

Scaffold Validation via IDX-17119: Potent HCV NS5B Inhibition from the 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine Core

The 7-amino-5-methylpyrazolo[1,5-a]pyrimidine scaffold, identical to the core of the target compound, is a key structural component of IDX-17119, a non-nucleoside HCV NS5B RNA-dependent RNA polymerase (RdRp) inhibitor with an IC50 of 0.4 nM . IDX-17119 (CAS 1987906-92-2, MW 531.50) incorporates the 7-amino-5-methylpyrazolo[1,5-a]pyrimidine moiety as its hinge-binding element. While IDX-17119 is a substantially elaborated derivative, the core scaffold's presence in a sub-nanomolar clinical candidate validates the privileged nature of this chemotype for antiviral target engagement [1]. This demonstrated potency provides a quantitative benchmark absent for non-methylated or 7-unsubstituted pyrazolo[1,5-a]pyrimidine-3-carboxylic acid analogs, which have not been reported as components of comparably potent clinical-stage inhibitors.

Antiviral drug discovery HCV NS5B polymerase Non-nucleoside inhibitors

Vendor-Specified Purity and Physical Form: Procurement-Grade Characterization

The target compound is commercially supplied by Biosynth (via CymitQuimica) with a minimum purity specification of 95% and a molecular weight of 192.2 g/mol (lot-dependent) . This purity grade is consistent with industry-standard building block specifications suitable for library synthesis and initial SAR exploration. The closest comparator building blocks—ethyl 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate (Sigma-Aldrich, purity 95%, powder, RT storage) and 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylic acid (Sigma-Aldrich, purity 95%, powder, RT storage) —share equivalent purity specifications and ambient storage conditions, indicating comparable procurement-grade quality. The physical form (powder) across all three analogs enables consistent handling and formulation workflows.

Chemical procurement Quality control Building block specification

Synthetic Precursor Differentiation: Carboxylic Acid vs. Carbonitrile in Downstream Derivatization

The target 3-carboxylic acid compound can be converted to amides, esters, hydrazides, and heterocyclic derivatives without the nitrile-to-acid conversion required for the carbonitrile analog 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile [1]. The carbonitrile analog, used as a key precursor in the synthesis of pyrazolo-pyrido-pyrimidines and dihydrofuro-pyrido-pyrazolo-pyrimidines by Deshmukh et al., requires hydrolysis to the carboxylic acid (or amide) before further derivatization, typically proceeding via acidic (H2SO4) or basic (NaOH/H2O2) conditions with yields ranging 60-85% for nitrile hydrolysis on pyrazolo[1,5-a]pyrimidine systems [1]. The target compound bypasses this transformation entirely, reducing synthetic step count by one and avoiding potential side reactions associated with nitrile hydrolysis under strongly acidic or oxidizing conditions [2].

Synthetic methodology Heterocyclic chemistry Reaction compatibility

Procurement-Driven Application Scenarios for 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Kinase-Focused Library Synthesis via Direct Amide Coupling

The free carboxylic acid enables direct parallel amide coupling with diverse amine libraries without a prior hydrolysis step. As demonstrated in patent US20100069395A1 [1], pyrazolo[1,5-a]pyrimidine-3-carboxylic acids serve as direct precursors to protein kinase inhibitors. Procurement of the carboxylic acid rather than the ester or nitrile reduces each library member's synthesis by one step, translating to measurable time savings in 96-well or 384-well parallel synthesis formats.

Antiviral Scaffold Development Targeting HCV NS5B or Related Viral Polymerases

The 7-amino-5-methylpyrazolo[1,5-a]pyrimidine core is validated in IDX-17119, a non-nucleoside HCV NS5B inhibitor with an IC50 of 0.4 nM . The target compound provides the identical hinge-binding scaffold and can be elaborated at the 2-, 3-carboxylic acid, or 7-amino positions to generate novel analogs for antiviral screening campaigns.

SAR Exploration of 5-Position Substituent Effects on Kinase Selectivity

The 5-methyl group differentiates this compound from the 5-H analog (CAS 1781791-76-1), enabling direct comparison of methyl-for-hydrogen effects on kinase inhibition profiles. The CDK inhibitor patent US8580782B2 [2] demonstrates that pyrazolo[1,5-a]pyrimidine 5-substitution influences CDK2 potency (representative compound IC50 = 20 nM). Head-to-head screening of both analogs can quantify the contribution of the 5-methyl group to potency and selectivity.

PROTAC and Targeted Protein Degradation Linker Chemistry

The 3-carboxylic acid provides a direct conjugation handle for PROTAC linker attachment via amide bond formation. The 7-amino group offers an orthogonal functionalization site (e.g., through reductive amination or urea formation), enabling bidirectional elaboration of the scaffold. The PDB entry 8QJS [3] illustrates pyrazolo[1,5-a]pyrimidine-based ligands in VHL-recruiting PROTAC complexes, underscoring the scaffold's utility in targeted protein degradation applications.

Quote Request

Request a Quote for 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.